molecular formula C12H14ClNO B5798052 (2-Chloro-4-methylphenyl)(pyrrolidin-1-yl)methanone

(2-Chloro-4-methylphenyl)(pyrrolidin-1-yl)methanone

Cat. No.: B5798052
M. Wt: 223.70 g/mol
InChI Key: FXRPFHGLDOTMQR-UHFFFAOYSA-N
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Description

(2-Chloro-4-methylphenyl)(pyrrolidin-1-yl)methanone is a chemical compound that features a pyrrolidine ring attached to a methanone group, which is further substituted with a 2-chloro-4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-4-methylphenyl)(pyrrolidin-1-yl)methanone typically involves the reaction of 2-chloro-4-methylbenzoyl chloride with pyrrolidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Major Products:

    Oxidation: Formation of (2-chloro-4-methylphenyl)carboxylic acid.

    Reduction: Formation of (2-chloro-4-methylphenyl)(pyrrolidin-1-yl)methanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Studied for its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2-Chloro-4-methylphenyl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity through hydrogen bonding and hydrophobic interactions. The chloro and methyl groups can contribute to the compound’s overall lipophilicity, affecting its distribution and activity within biological systems.

Comparison with Similar Compounds

  • (2-Chloro-4-nitrophenyl)(pyrrolidin-1-yl)methanone
  • (2-Chloro-4-methylphenyl)(piperidin-1-yl)methanone
  • (2-Chloro-4-methylphenyl)(morpholin-1-yl)methanone

Comparison:

    (2-Chloro-4-nitrophenyl)(pyrrolidin-1-yl)methanone: The presence of a nitro group instead of a methyl group can significantly alter the compound’s electronic properties and reactivity.

    (2-Chloro-4-methylphenyl)(piperidin-1-yl)methanone: The piperidine ring, being larger than the pyrrolidine ring, can affect the compound’s steric interactions and binding affinity.

    (2-Chloro-4-methylphenyl)(morpholin-1-yl)methanone: The morpholine ring introduces an oxygen atom, which can participate in additional hydrogen bonding interactions, potentially altering the compound’s biological activity.

Properties

IUPAC Name

(2-chloro-4-methylphenyl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO/c1-9-4-5-10(11(13)8-9)12(15)14-6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXRPFHGLDOTMQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)N2CCCC2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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